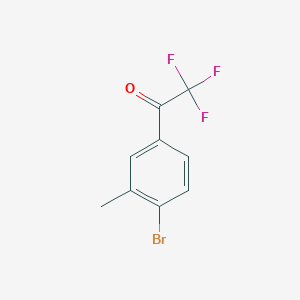![molecular formula C13H15BrClNO4 B13579596 2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protected amino group. Such compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:
Bromination and Chlorination: The phenyl ring is first subjected to bromination and chlorination to introduce the bromo and chloro substituents.
Amino Acid Formation: The next step involves the formation of the amino acid backbone, which can be achieved through various methods such as the Strecker synthesis or the Gabriel synthesis.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
Deprotected Amino Acid: Hydrolysis of the Boc group yields the free amino acid.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the bromo and chloro substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromo-4-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(2-chloro-4-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Uniqueness
The unique combination of bromo and chloro substituents, along with the Boc-protected amino group, distinguishes 2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid from other similar compounds. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15BrClNO4 |
|---|---|
Peso molecular |
364.62 g/mol |
Nombre IUPAC |
2-(2-bromo-4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15BrClNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
YCKOHPGWWOPRTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Cl)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


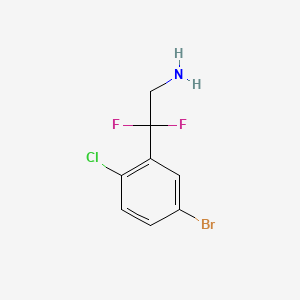



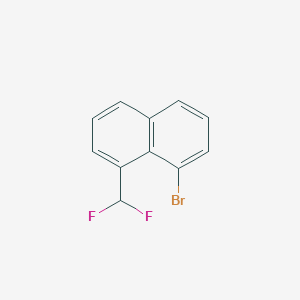
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
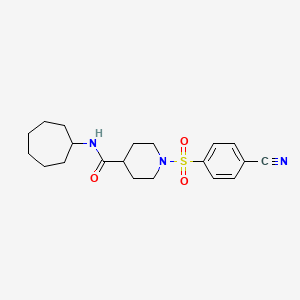

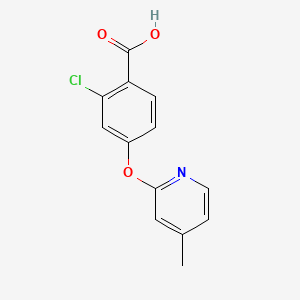
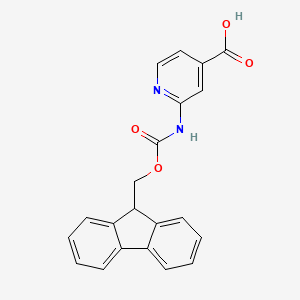
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
